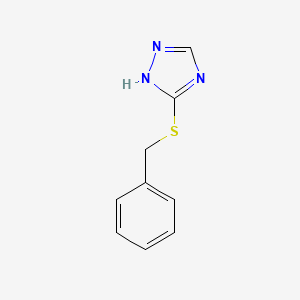

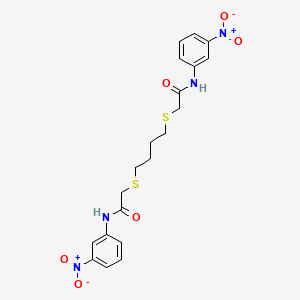

3-benzylthio-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

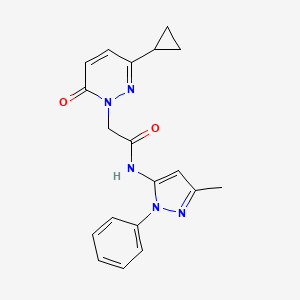

“3-benzylthio-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a heterocyclic compound containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

Triazole, including three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds are diverse and depend on the specific substituents present in the molecule. The tandem aerobic oxidative coupling reaction might be the key of this reaction .Physical And Chemical Properties Analysis

1,2,4-Triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . It exists as a 1:1 mixture of 1H- and 2H-tautomers in a solid state .Applications De Recherche Scientifique

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-triazoles are used in organic synthesis . They have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their ability to form hydrogen bonds makes them useful in the creation of complex structures .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . This involves attaching a small molecule to a biomolecule, which can be useful in a variety of biological applications .

Chemical Biology

1,2,3-triazoles are used in chemical biology . They can be used to modify biological molecules, allowing for the study of biological systems .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They can be used to label molecules, allowing for their visualization under a microscope .

Materials Science

1,2,3-triazoles are used in materials science . Their chemical stability and strong dipole moment make them suitable for use in the creation of new materials .

Mécanisme D'action

Target of Action

3-Benzylthio-1H-1,2,4-triazole, also known as 5-benzylsulfanyl-1H-1,2,4-triazole, is a derivative of the triazole family . Triazoles are nitrogen-containing heterocyclic compounds that have shown superior pharmacological applications . They are known to interact with a broad range of targets due to their structural characteristics . .

Mode of Action

The mode of action of triazole derivatives generally involves interactions with their targets leading to changes in biological processes . For instance, some triazoles have been reported to produce anti-ChE activity by inhibiting both AChE and BuChE activities . .

Biochemical Pathways

Triazole derivatives can affect various biochemical pathways. For instance, 1,2,3-triazoles have been reported to interact with the amino acids present in the active site of EGFR receptors . .

Result of Action

Triazole derivatives have been linked to a variety of pharmacological actions, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reactions of triazole synthesis are generally carried out in vessels or jars of different kinds of materials . .

Safety and Hazards

Orientations Futures

The synthesis method and pharmacological effects of triazole derivatives are very attractive and prospective . Given the importance of the triazole scaffold, its synthesis has attracted much attention. This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . The focus will be on compounds/scaffolds that possess biological/pharmacophoric properties .

Propriétés

IUPAC Name |

5-benzylsulfanyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)6-13-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQYSQRJFHUASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879763 |

Source

|

| Record name | 4H-1,2,4-Triazole, 3-[(phenylmethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)

![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)

![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2807272.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)

![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)